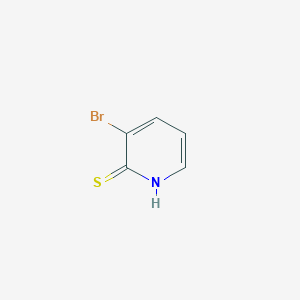

3-Bromopyridine-2(1H)-thione

説明

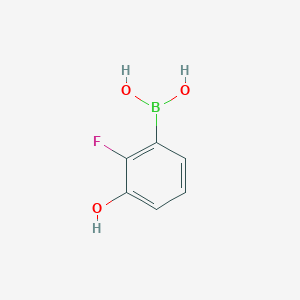

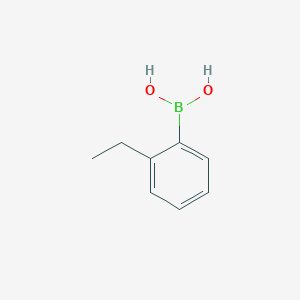

3-Bromopyridine-2(1H)-thione is a chemical compound that is part of the pyridine thiones family. It is a derivative of pyridine, a basic heterocyclic organic compound with a thione group attached to its structure. The presence of the bromine atom on the pyridine ring makes it a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related pyridine thiones has been explored in several studies. For instance, 3-cyanopyridine-2(1H)-thiones have been synthesized through reactions with Biginelli-type compounds, leading to the formation of complex heterocyclic scaffolds . Another method involves the reaction of δ-keto nitroles with sulfur and the condensation of chalcones with cyanothioacetamide to produce 3-cyanopyridine-2-thiones . Additionally, 3,3′-thiobispyridine, which shares a similar pyridine thione structure, has been prepared by reacting pyridine-3-thiol with 3-bromopyridine .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-bromopyridine-2(1H)-thione has been determined using various techniques. For example, the structure of 3-allyl-4-(4-bromophenyl)-3-cyano-6-oxopiperidine-2-thione was confirmed by X-ray crystallography . The structure of 3-bromopyridinium perchlorate hemihydrate, which includes a bromopyridine moiety, was also elucidated using X-ray diffraction methods .

Chemical Reactions Analysis

3-Bromopyridine-2(1H)-thione and its derivatives participate in a variety of chemical reactions. The Thorpe–Ziegler-type reaction is one such example, where 3-cyanopyridine-2(1H)-thiones react with other compounds to form heterocyclic structures . The thionucleoside derivative 4-thio-5-bromo-2'-deoxyuridine shows the ability to be incorporated into DNA and become sensitive to UVA light, which has therapeutic implications . Furthermore, the bromination of pyridine thiones and their subsequent reactions have been studied to understand their properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromopyridine-2(1H)-thione derivatives are influenced by their molecular structure. For instance, the polarographic reduction of 1,1′-dimethyl-3,3′-thiobispyridinediium diiodide, a related compound, involves a one-electron transfer at a specific potential . The UV absorption properties of 4-thio-5-bromo-2'-deoxyuridine suggest its potential for inducing DNA damage when exposed to UVA light . The crystal structure of 3-bromopyridinium perchlorate hemihydrate provides insights into the arrangement of the bromopyridine cations and their interactions with water molecules .

科学的研究の応用

-

Synthesis of Bromopyridine Compounds

- Field : Organic Chemistry

- Application : The synthesis of bromopyridine compounds, such as 3-bromopyridine, is a significant area of research in organic chemistry . These compounds are often used as building blocks in the synthesis of more complex organic molecules .

- Method : The synthetic method comprises a first step of mixing pyridine and a hydrobromic acid solution and carrying out a reaction under the action of hydrogen peroxide so as to produce a crude product. A second step of carrying out purification is then performed to obtain 3-bromopyridine .

- Results : According to the method, cheap and easily available reagents are used, corresponding conversion is completed only through the one-step reaction, high temperature and high pressure are not needed, a synthetic route is simple, complex post-treatment is not needed, production cost is reduced, and the method has good industrial application prospects .

-

Study of Bromopyridine Derivatives

- Field : Supramolecular Chemistry and Spectroscopy

- Application : Bromopyridine derivatives, such as 6-Bromopyridine-2-carbaldehyde (BPCA), are used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .

- Method : The structure and vibrational spectra of BPCA were investigated in both the room temperature neat crystalline phase and for the compound isolated in cryogenic Ar, Kr and Xe matrices .

- Results : The intermolecular interactions in the BPCA crystal were evaluated by means of Hirshfeld analysis, which revealed that the most important interactions are weak and of the H … N, H … O, H … H, H … Br and Br … Br types .

-

Chemodivergent Synthesis

- Field : Organic Chemistry

- Application : Bromopyridine compounds are used in chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . These structures have significant biological and therapeutic value .

- Method : The synthesis involves different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP. Whereas 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .

- Results : The method allows the synthesis of these two kinds of structures respectively from the same starting materials, which is very meaningful .

-

Pharmaceutical Applications

- Field : Pharmaceutical Chemistry

- Application : 3-Bromopyridine has a wide range of applications in medicine and pesticide field. It is an important intermediate of thymoleptic hydrochloric acid zimeldine .

- Method : The synthetic method comprises a first step of mixing pyridine and a hydrobromic acid solution and carrying out a reaction under the action of hydrogen peroxide so as to produce a crude product. A second step of carrying out purification is then performed to obtain 3-bromopyridine .

- Results : According to the method, cheap and easily available reagents are used, corresponding conversion is completed only through the one-step reaction, high temperature and high pressure are not needed, a synthetic route is simple, complex post-treatment is not needed, production cost is reduced, and the method has good industrial application prospects .

-

Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

- Field : Pharmaceutical Chemistry

- Application : Bromopyridine compounds are used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which have potent activities against FGFR1, 2, and 3 . These derivatives play an essential role in various types of tumors .

- Method : The specific synthetic method is not detailed in the source, but it involves the use of bromopyridine compounds as starting materials .

- Results : The synthesized 1H-pyrrolo[2,3-b]pyridine derivatives showed potent activities against FGFR1, 2, and 3, making them potential candidates for cancer therapy .

-

Pesticide Applications

- Field : Agrochemistry

- Application : 3-Bromopyridine has a wide range of applications in the pesticide field . It is an important intermediate in the synthesis of certain pesticides .

- Method : The synthetic method involves mixing pyridine and a hydrobromic acid solution and carrying out a reaction under the action of hydrogen peroxide to produce a crude product. A second step of purification is then performed to obtain 3-bromopyridine .

- Results : The method uses cheap and easily available reagents, and the corresponding conversion is completed only through a one-step reaction. The synthetic route is simple, and complex post-treatment is not needed, reducing production cost and making the method have good industrial application prospects .

Safety And Hazards

特性

IUPAC Name |

3-bromo-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSAQUBMKLAXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495596 | |

| Record name | 3-Bromopyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopyridine-2(1H)-thione | |

CAS RN |

65938-86-5 | |

| Record name | 3-Bromopyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)